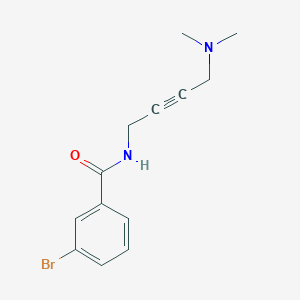![molecular formula C19H21Cl2N3OS B2510760 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride CAS No. 1215651-50-5](/img/structure/B2510760.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride is a chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The structure of this compound suggests that it contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of a chloro substituent and an acetamide group indicates that this compound could be a derivative of benzothiazole with possible biological activity.
Synthesis Analysis
Although the specific synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride is not detailed in the provided papers, a related synthesis process is described for a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. These derivatives were prepared from a precursor compound and subsequently reacted with various substituted phenyl-1H-pyrazole-4-carbaldehydes. The synthesis involved the use of elemental analytical and spectral data for characterization .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques are essential for determining the structure and confirming the identity of synthesized compounds. The molecular structure analysis of the related compounds provides insights into the possible structure of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride, which likely shares similar structural features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of thiazolidin-4-one derivatives and subsequent reactions with carbaldehydes to form imino derivatives. These reactions are typically carried out under controlled conditions to ensure the formation of the desired products. The chemical reactivity of the benzothiazole ring, particularly with acetamide derivatives, is crucial for the synthesis of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their antimicrobial activities. The compounds exhibited moderate to excellent activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The pKa values of similar acetamide derivatives have been determined, which are important for understanding the acid-base properties of these compounds. The first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring. The pKa values provide information on the compound's ionization state under different pH conditions, which is relevant for its biological activity .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research into compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride often involves studying their absorption, metabolism, and excretion in the body. For instance, a study on Mirabegron (a β3-adrenoceptor agonist) explored its pharmacokinetics, showing rapid absorption, plasma circulation as unchanged form and metabolites, and recovery mainly as the unchanged form through urine and feces (Takusagawa et al., 2012).
Toxicology and Safety
The toxicological profile and safety evaluation are crucial for compounds used in medicinal chemistry. Studies often investigate the adverse effects and potential therapeutic indices of new compounds. For example, research on N-Ethyldeschloroketamine provided insights into the toxicological profiles of novel psychoactive substances, indicating the importance of understanding the effects and risks associated with new chemical entities (Theofel et al., 2018).
Diagnostic and Therapeutic Applications
Compounds with unique structural features may serve as diagnostic tools or therapeutic agents. For instance, studies on ketamine and its derivatives have explored their potential for treating depression, highlighting the role of NMDA receptor-modulating drugs (Berman et al., 2000). Similarly, novel compounds might be synthesized and evaluated for their binding affinities to specific receptors, contributing to the development of new therapeutic agents or diagnostic imaging ligands.
Environmental and Occupational Exposure
Research into the environmental and occupational exposure to various chemical compounds, including their metabolites, helps assess their safety and potential risks. For example, studies have focused on the biomarkers for exposure to certain solvents, indicating the importance of monitoring and managing exposure levels to ensure safety in the workplace and the environment (Princivalle et al., 2010).
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS.ClH/c1-22(2)10-11-23(18(24)12-14-6-4-3-5-7-14)19-21-16-9-8-15(20)13-17(16)25-19;/h3-9,13H,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWVHILMIPTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)


![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)